molecular formula C22H20N4O5S B11645574 (6Z)-5-imino-2-(phenoxymethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-2-(phenoxymethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11645574
M. Wt: 452.5 g/mol
InChI Key: MGUSLWVWZSDEKF-IOBVOHSESA-N
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Description

(6Z)-5-imino-2-(phenoxymethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that includes a thiadiazolo-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-imino-2-(phenoxymethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps. The starting materials often include 3,4,5-trimethoxybenzaldehyde and phenoxymethylamine, which undergo a series of condensation and cyclization reactions under controlled conditions. The reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, possibly through continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-imino-2-(phenoxymethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxymethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve moderate temperatures (50-100°C) and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-5-imino-2-(phenoxymethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer effects, although specific studies and clinical trials are necessary to confirm these properties.

Industry

In industry, the compound could be used in the development of new materials, particularly in the field of organic electronics or as a precursor for advanced polymers.

Mechanism of Action

The mechanism of action of (6Z)-5-imino-2-(phenoxymethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in various organic syntheses.

    Acetylacetone: Known for its keto-enol tautomerism and use in coordination chemistry.

    Diketene: Used in the synthesis of acetoacetic acid derivatives.

Uniqueness

What sets (6Z)-5-imino-2-(phenoxymethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one apart is its complex structure, which allows for a wide range of chemical modifications and potential applications in various fields. Its unique combination of functional groups provides opportunities for diverse chemical reactions and biological activities.

Properties

Molecular Formula

C22H20N4O5S

Molecular Weight

452.5 g/mol

IUPAC Name

(6Z)-5-imino-2-(phenoxymethyl)-6-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C22H20N4O5S/c1-28-16-10-13(11-17(29-2)19(16)30-3)9-15-20(23)26-22(24-21(15)27)32-18(25-26)12-31-14-7-5-4-6-8-14/h4-11,23H,12H2,1-3H3/b15-9-,23-20?

InChI Key

MGUSLWVWZSDEKF-IOBVOHSESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)COC4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=N)N3C(=NC2=O)SC(=N3)COC4=CC=CC=C4

Origin of Product

United States

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